molecular formula C9H10N4 B167352 2,4-Diamino-6-methylquinazoline CAS No. 1955-61-9

2,4-Diamino-6-methylquinazoline

Cat. No. B167352
CAS RN: 1955-61-9
M. Wt: 174.2 g/mol
InChI Key: LSNYLNXZYSKOGM-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methylquinazoline is a type of organic compound known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . The molecular formula of 2,4-Diamino-6-methylquinazoline is C9H10N4 .


Synthesis Analysis

Quinazolines can be produced through the reaction of guanidine with 2-aminobenzonitrile by heating them at 120 °C for 2 h . Another method involves the reaction of anthranilic acid with excess formamide at 120°C in an open air, also known as Niementowski reaction .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-6-methylquinazoline is based on a quinazoline scaffold, which is a vital scaffold well-known to be linked with several biological activities .


Chemical Reactions Analysis

Quinazolines can be produced through the reaction of guanidine with 2-aminobenzonitrile by heating them at 120 °C for 2 h to produce 2,4-diamino-6-iodo-quinazoline with 90% yield . Another method involves the reaction of anthranilic acid with excess formamide at 120°C in an open air, also known as Niementowski reaction .

Scientific Research Applications

Inhibitory Activities Against Plasmodium falciparum

2,4-Diaminoquinazoline derivatives have been investigated for their activities against Plasmodium falciparum. A study found that certain compounds in this class demonstrated potent inhibitory effects, suggesting their potential as antimalarial agents (Ommeh et al., 2004).

Synthesis and Biological Evaluation as DHFR Inhibitors

Another significant application is in synthesizing and evaluating 2,4-diaminoquinazoline derivatives as inhibitors of dihydrofolate reductase (DHFR). These compounds showed promising results in inhibiting DHFR in organisms like Pneumocystis carinii and Toxoplasma gondii (Gangjee et al., 2008).

Antiplatelet and Antiphlogistic Activities

A study explored the antiplatelet and antiphlogistic activities of 2,4-diaminoquinazoline derivatives. The research revealed that these compounds could exhibit ASA-like antiplatelet activity combined with anti-inflammatory effects (Brullo et al., 2012).

Solid-Phase Synthesis Methods

The solid-phase synthesis of 2,4-diaminoquinazolines has been documented, showcasing a method for synthesizing such compounds efficiently and with high purity (Wilson, 2001).

Apoptosis Induction and Anticancer Properties

There are studies indicating the role of 2,4-diaminoquinazoline derivatives as apoptosis inducers and anticancer agents. These compounds have been found to exhibit potent apoptosis induction and efficacy in cancer models, along with high blood-brain barrier penetration (Sirisoma et al., 2009).

Antimicrobial, Analgesic, Anti-inflammatory, and Antihelmintic Activities

Several derivatives of 2,4-diaminoquinazoline have been synthesized and evaluated for various biological activities, including antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

Inhibition of Histone Lysine Methyltransferase G9a

A study discovered a 2,4-diaminoquinazoline derivative as a potent and selective inhibitor of histone lysine methyltransferase G9a, which plays a role in chromatin remodeling (Liu et al., 2009).

Heat Shock Protein 90 Inhibitors

Research has also shown that 2,4-diaminoquinazoline derivatives can serve as inhibitors of heat shock protein 90 (Hsp90), a critical protein in cancer cell survival, exhibiting significant anti-proliferative activities against various cancer cell lines (Thorat et al., 2011).

Future Directions

Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Future research could focus on the development of novel quinazoline derivatives with improved therapeutic properties. For instance, 2,4-Diamino-Quinazoline, a Wnt signaling inhibitor, has been found to suppress gastric cancer progression and metastasis , suggesting potential future directions in cancer treatment.

properties

IUPAC Name

6-methylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNYLNXZYSKOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173222
Record name 2,4-Quinazolinediamine, 6-methyl-
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-methylquinazoline

CAS RN

1955-61-9
Record name 2,4-Diamino-6-methylquinazoline
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Record name NSC403380
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Quinazolinediamine, 6-methyl-
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Record name 1955-61-9
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Record name 2,4-DIAMINO-6-METHYLQUINAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JI Rader, DJ Hutchison, JE Sodergren, P Vidal… - Cancer Research, 1971 - AACR
The urinary and biliary excretion of methasquin [N-{p-{[(2,4-diamino-5-methyl-6-quinazolinyl) methyl]amino}benzoyl}-l-aspartic acid], a new quinazoline antifolate, has been studied in …
Number of citations: 4 aacrjournals.org
A Rosowsky, JL Marini, ME Nadel… - Journal of Medicinal …, 1970 - ACS Publications
anthranilonitrile (Illb) was obtained by pyrolysis of 5-methylisatin, 12 and 5-chloroanthranilonitrile (Illf)(4)(a) EA Falco, LG Goodwin, G H. Hitchings, IM Rollo, and PB Russell, Brit. J. …
Number of citations: 46 pubs.acs.org
V Oakes, HN Rydon, K Undheim - Journal of the Chemical Society …, 1962 - pubs.rsc.org
2, 4-Diamino-6-methylquinazoline has been synthesised and converted, by side-chain bromination of its dibenzoyl derivative, condensation with ethyl@-aminobenzoate, and removal of …
Number of citations: 25 pubs.rsc.org
SL Cao, Y Han, CZ Yuan, Y Wang, ZK Xiahou… - European journal of …, 2013 - Elsevier
A novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were synthesized and tested for their antiproliferative activities against five human …
Number of citations: 60 www.sciencedirect.com
V Oakes - 1957 - search.proquest.com
… -chain bromination of 2:4-diamino-6-methylquinazoline (CIX) … this procedure to 2:4-diamino-6-methylquinazoline, brought … this procedure to 2:4-diamino-6-methylquinazoline, however, …
Number of citations: 0 search.proquest.com
M Graffner Nordberg - 2001 - diva-portal.org
Graffner Nordberg, M. 2001. Approaches to Soft Drug Analogues of Dihydrofolate Reductase Inhibitors. Design and Synthesis. Acta Universitatis Upsaliensis. Comprehensive …
Number of citations: 6 www.diva-portal.org
EC Taylor, JS Skotnicki, SR Fletcher - The Journal of Organic …, 1985 - ACS Publications
The extreme toxicity of methotrexate (1), coupled with its inactivity toward most forms of human cancers, con-tinues to stimulate an intensive search for less toxic and more selective …
Number of citations: 25 pubs.acs.org
OD BIRD, V OAKES… - Pteridine …, 1964 - Symposium Publications Division …
Number of citations: 0

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